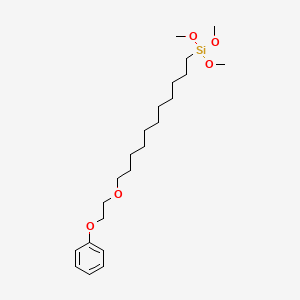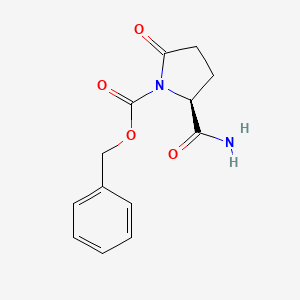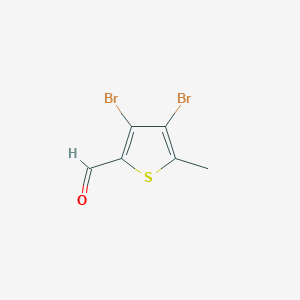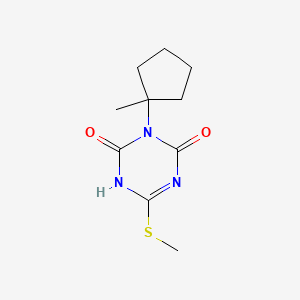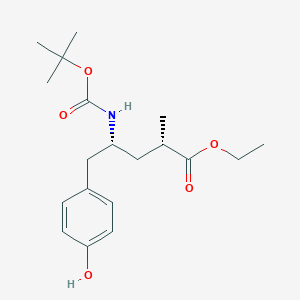![molecular formula C10H10BrNS B13137107 7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)
7-Bromo-2-isopropylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-isopropylbenzo[d]thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 7th position and an isopropyl group at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 7-Bromo-2-isopropylbenzo[d]thiazole typically involves the reaction of 2-isopropylbenzo[d]thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
7-Bromo-2-isopropylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Bromo-2-isopropylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential as a quorum sensing inhibitor in Gram-negative bacteria, which can help in controlling bacterial infections without promoting antibiotic resistance.
Industrial Applications: Thiazole derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-isopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-2-isopropylbenzo[d]thiazole include other thiazole derivatives such as:
2-Isopropylbenzo[d]thiazole: Lacks the bromine substitution, which may affect its biological activity and reactivity.
7-Chloro-2-isopropylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H10BrNS |
|---|---|
Poids moléculaire |
256.16 g/mol |
Nom IUPAC |
7-bromo-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-6(2)10-12-8-5-3-4-7(11)9(8)13-10/h3-6H,1-2H3 |
Clé InChI |
RNPNMWTVTSEETP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(S1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


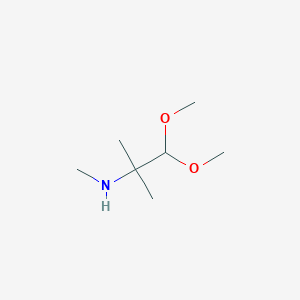
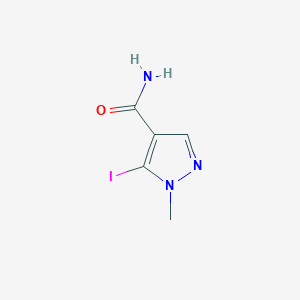



![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
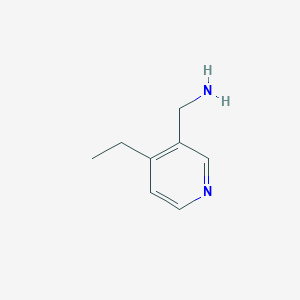
![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
